Indole-2-carboxamide, N,N-dimethyl-5-methoxy-
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Overview
Description
Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a carboxamide group at the 2-position, a methoxy group at the 5-position, and two methyl groups attached to the nitrogen atom of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- typically involves the following steps:
Starting Material: The synthesis begins with indole, which is commercially available or can be synthesized from aniline and ethylene glycol.
Functionalization: The indole is functionalized at the 2-position with a carboxamide group.
Methoxylation: The 5-position of the indole ring is methoxylated using methanol in the presence of a suitable catalyst.
N,N-Dimethylation: The carboxamide group is then dimethylated using dimethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for Indole-2-carboxamide, N,N-dimethyl-5-methoxy- involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Indole-2-carboxamide, N,N-dimethyl-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Indole-2-carboxamide, N,N-dimethyl-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound forms hydrogen bonds with enzymes, inhibiting their activity.
Cellular Pathways: The compound affects cellular pathways by interacting with proteins and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Lacks the methoxy and dimethyl groups, resulting in different biological activities.
Indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position, leading to different reactivity and applications.
5-Methoxyindole: Lacks the carboxamide and dimethyl groups, primarily used in the synthesis of other indole derivatives.
Uniqueness
Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group enhances its lipophilicity, while the dimethylated carboxamide group increases its ability to form hydrogen bonds with target enzymes .
Properties
CAS No. |
28837-74-3 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)12(15)11-7-8-6-9(16-3)4-5-10(8)13-11/h4-7,13H,1-3H3 |
InChI Key |
SYUDWKXSBCRQMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(N1)C=CC(=C2)OC |
Origin of Product |
United States |
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